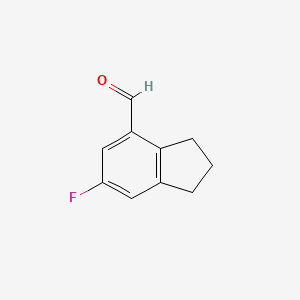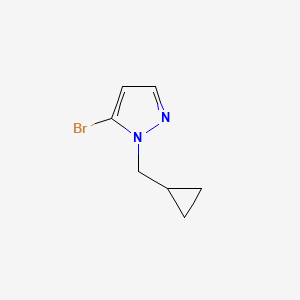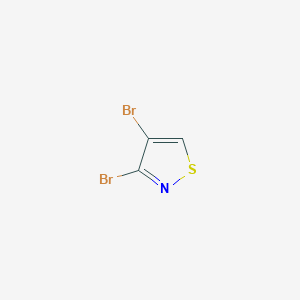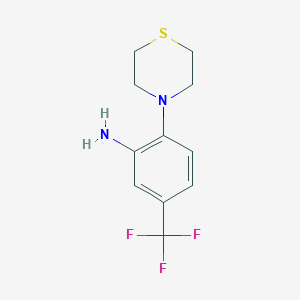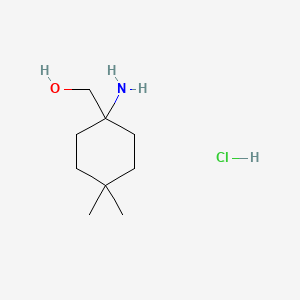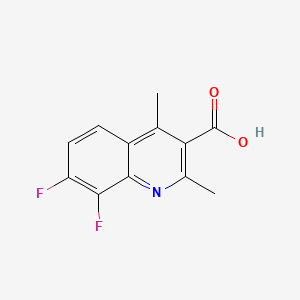
7,8-Difluoro-2,4-dimethylquinoline-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Difluoro-2,4-dimethylquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
The synthesis of 7,8-difluoro-2,4-dimethylquinoline-3-carboxylic acid involves several steps, typically starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4-dimethylquinoline with fluorinating agents can introduce the fluorine atoms at the desired positions . Industrial production methods often utilize continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
7,8-Difluoro-2,4-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of partially or fully reduced quinoline derivatives.
Scientific Research Applications
7,8-Difluoro-2,4-dimethylquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Due to its potential antibacterial and antiviral properties, it is investigated for use in drug development.
Industry: It finds applications in the production of dyes and as a component in liquid crystal displays.
Mechanism of Action
The mechanism of action of 7,8-difluoro-2,4-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The fluorine atoms enhance the binding affinity and specificity of the compound to its targets .
Comparison with Similar Compounds
Similar compounds include other fluorinated quinolines such as 7-fluoro-2,4-dimethylquinoline and 8-fluoro-2,4-dimethylquinoline. Compared to these, 7,8-difluoro-2,4-dimethylquinoline-3-carboxylic acid exhibits unique properties due to the presence of two fluorine atoms, which can significantly alter its biological activity and stability. This makes it a valuable compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C12H9F2NO2 |
|---|---|
Molecular Weight |
237.20 g/mol |
IUPAC Name |
7,8-difluoro-2,4-dimethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9F2NO2/c1-5-7-3-4-8(13)10(14)11(7)15-6(2)9(5)12(16)17/h3-4H,1-2H3,(H,16,17) |
InChI Key |
XWZCBUKQZRMUQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=NC(=C1C(=O)O)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


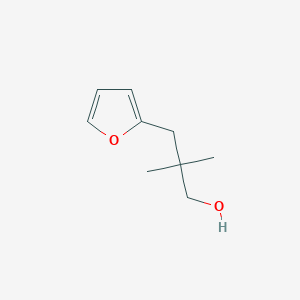
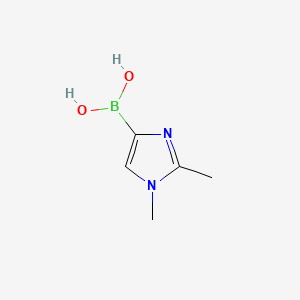
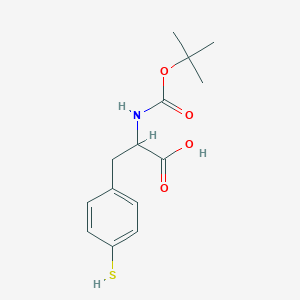
![1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13552930.png)
![4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide](/img/structure/B13552933.png)


